molecular formula C8H7N3O2 B8628662 3-Methoxypyrido[2,3-b]pyrazin-6(5H)-one

3-Methoxypyrido[2,3-b]pyrazin-6(5H)-one

Cat. No. B8628662
M. Wt: 177.16 g/mol
InChI Key: NVJMMWZSLKXNPE-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

3-(Methyloxy)-6-({[4-(methyloxy)phenyl]methyl}oxy)pyrido[2,3-b]pyrazine (0.6 g, 2 mmol) was dissolved in acetonitrile (100 mL) and then ammonium cerium (IV) nitrate (1.09 g, 2 mmol) dissolved in water (50 mL) was added. The reaction was stirred at rt for 0.5 h and then 20% MeOH/DCM and water were added. The layers were separated and the aqueous was extracted with 20% MeOH/DCM twice more. The combined organic phases were dried, filtered and evaporated and the crude was purified by trituration with diethyl ether to afford the title compound (0.3 g, 85%).
Name
3-(Methyloxy)-6-({[4-(methyloxy)phenyl]methyl}oxy)pyrido[2,3-b]pyrazine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[N:9]=[C:10]([O:13]CC3C=CC(OC)=CC=3)[CH:11]=[CH:12][C:6]2=[N:5][CH:4]=1.[N+]([O-])([O-])=O.[Ce+4].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.CO.C(Cl)Cl>C(#N)C.O>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[NH:9][C:10](=[O:13])[CH:11]=[CH:12][C:6]2=[N:5][CH:4]=1 |f:1.2.3.4.5.6.7,8.9|

Inputs

Step One
Name
3-(Methyloxy)-6-({[4-(methyloxy)phenyl]methyl}oxy)pyrido[2,3-b]pyrazine
Quantity
0.6 g
Type
reactant
Smiles
COC1=CN=C2C(=N1)N=C(C=C2)OCC2=CC=C(C=C2)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+4].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with 20% MeOH/DCM twice more
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by trituration with diethyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=CN=C2C(=N1)NC(C=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.